molecular formula C9H6N2O B160758 3-Oxoisoindoline-4-carbonitrile CAS No. 129221-89-2

3-Oxoisoindoline-4-carbonitrile

Cat. No. B160758
M. Wt: 158.16 g/mol
InChI Key: KLMSIZMELRTBKZ-UHFFFAOYSA-N
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Description

“3-Oxoisoindoline-4-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 g/mol . The IUPAC name for this compound is 3-oxo-1,2-dihydroisoindole-4-carbonitrile .


Synthesis Analysis

An efficient synthesis of 3-oxoisoindolines, including 3-Oxoisoindoline-4-carbonitrile, has been described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .


Molecular Structure Analysis

The 3-Oxoisoindoline-4-carboxamide core structure is planar in the X-ray structure . An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 also contributes to the binding affinity of the compound to its target .


Chemical Reactions Analysis

The reaction of 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass of the compound is 158.048012819 g/mol .

Scientific Research Applications

Synthesis Methods

  • Catalyzed Three-Component Cascade Reaction

    A Sc(OTf)3-catalyzed reaction for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives is effective. This involves a Strecker/Lactamization cascade reaction using methyl 2-formylbenzoate, TMSCN, and amines, yielding good to excellent results for a broad scope of amine substrates (Chen & Cai, 2016).

  • Synthesis Using OSU-6 Catalyst

    An efficient synthesis method for 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and amines using OSU-6 as the catalyst is reported. This approach allows the generation of substituted 3-oxoisoindoline-1-carbonitrile or the corresponding C1 primary amide (Nammalwar, Muddala, Murie, & Bunce, 2015).

  • Sulfamic Acid-Catalyzed Synthesis

    A method utilizing sulfamic acid as a catalyst in ethanol under reflux temperature facilitates the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives through a condensation reaction (Hu, Zhan, Lei, & Hu, 2013).

Optoelectronic and Nonlinear Properties

  • Optoelectronic Properties Study

    Hydroquinoline derivatives, including 3-oxoisoindoline-1-carbonitrile variants, have been explored for their structural, electronic, optical, and charge transport properties. Their potential as multifunctional materials is highlighted through quantum chemical insights (Irfan et al., 2020).

  • Nonlinear Optical (NLO) and NBO Analyses

    The structural parameters, spectroscopic characterization, and NLO properties of quinoline derivatives, including 3-oxoisoindoline-1-carbonitrile, were analyzed using DFT calculations. Their biological potentials and corrosion inhibition capabilities were also investigated (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photovoltaic and Corrosion Inhibition Applications

  • Photovoltaic Properties

    The photovoltaic properties of certain quinoline derivatives have been studied, with applications in organic-inorganic photodiode fabrication. These studies include investigations into absorbance, electrical properties, and diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Corrosion Inhibition Performance

    A computational study on novel quinoline derivatives, including variants of 3-oxoisoindoline-1-carbonitrile, assessed their corrosion inhibition performance against iron. Quantum chemical and molecular dynamics simulations were used to explore their adsorption and inhibition properties (Erdoğan et al., 2017).

Anticancer Evaluation

  • Cytotoxicity and Antitumor Potential: Certain derivatives of 3-oxoisoindoline-1-carbonitrile have been synthesized and screened for their antitumor potential, specifically against breast cancer MCF-7 cell lines. These molecules showed promising cytotoxicity profiles and potential as antitumor agents (Abd El Hameid, 2018).

properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMSIZMELRTBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C#N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563021
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxoisoindoline-4-carbonitrile

CAS RN

129221-89-2
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Donohoe - Sci. Synth, 2001 - thieme-connect.com
… 1-(Methylamino)-3-oxoisoindoline-4-carbonitrile (37, Nu = NHMe) was prepared using MeNH2 in a similar way, also as colorless crystals; yield: 47%; mp 1558C (CHCl3/MeOH); 1H …
Number of citations: 30 www.thieme-connect.com

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